3,7-diaminoheptanoic Acid

Description

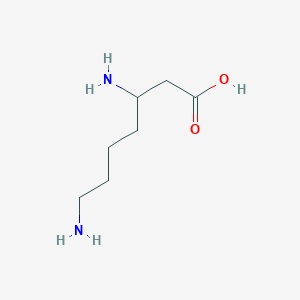

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-diaminoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDINCOFOROBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3,7 Diaminoheptanoic Acid and Its Derivatives

Stereoselective and Enantioselective Methodologies for β,ω-Diamino Acids

The presence of a stereocenter at the β-position of 3,7-diaminoheptanoic acid necessitates the use of stereoselective and enantioselective synthetic methods to obtain optically pure compounds.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric catalytic methods for this compound are not extensively documented, strategies developed for other diamino acids can be adapted.

One of the most powerful tools for the asymmetric synthesis of α,β-diamino acids is the catalytic asymmetric direct Mannich reaction. rsc.org This reaction involves the addition of a nucleophile to an imine, with the stereochemical outcome controlled by a chiral catalyst. For the synthesis of a β,ω-diamino acid like this compound, a potential retrosynthetic approach could involve the asymmetric addition of a suitable nucleophile to a γ-amino-α,β-unsaturated ester, followed by further functional group manipulations.

Recent advancements have also seen the development of enzymatic catalysts for stereoselective Mannich-type reactions. For instance, engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze the reaction between free α-amino acids and enolizable cyclic imines to produce α,β-diamino acids with high enantio- and diastereocontrol. nih.govescholarship.org This biocatalytic approach could potentially be engineered to accept substrates relevant to the synthesis of this compound.

The progress in catalytic asymmetric synthesis of β-amino acids, in general, has been significant, with transition metal catalysis, organocatalysis, and biocatalysis being the main pillars. rsc.org These methods, including hydrogenation, Mannich reactions, and conjugate additions, provide a toolbox that can be applied to the synthesis of more complex structures like this compound.

Chiral Auxiliary Approaches for Controllable Stereocenters

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a robust and well-established method for controlling stereochemistry in the synthesis of amino acids.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the β-amino group. For example, an Evans oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of an enolate with a suitable electrophile containing a protected ω-amino group. youtube.com The high diastereoselectivity is achieved through the formation of a chelated six-membered ring transition state, where steric hindrance from the auxiliary directs the approach of the electrophile. youtube.com

Amino alcohols, such as pseudoephedrine, are another class of effective chiral auxiliaries for the synthesis of optically active carboxylic acids and amino acids. The synthesis of chiral long-chain diamines has been reported starting from natural α-amino acids, which act as the source of chirality. mdpi.com This approach involves the Wittig olefination of N-protected amino aldehydes derived from amino acids. mdpi.com A similar strategy could be envisioned for this compound, where a chiral building block derived from a natural amino acid is elongated and functionalized.

| Chiral Auxiliary Approach | Key Features | Potential Application for this compound |

| Evans Oxazolidinones | High diastereoselectivity in alkylation and aldol (B89426) reactions. youtube.com | Diastereoselective alkylation of an acetyl-oxazolidinone with a protected 5-aminopentyl halide. |

| Pseudoephedrine | Efficient asymmetric alkylation of attached substrates. | Asymmetric synthesis of a carboxylic acid precursor with a pendant protected amino group. |

| Amino Acid-Derived | Utilizes the chirality of natural amino acids. mdpi.com | Elongation of a chiral aldehyde derived from an amino acid via Wittig reaction with a phosphorus ylide containing a protected amino group. |

Chemoenzymatic and Engineered Biosynthetic Routes to Diaminoheptanoic Acid Scaffolds

The convergence of chemical and biological methods offers powerful strategies for the synthesis of complex molecules. Chemoenzymatic and engineered biosynthetic routes are particularly attractive for the production of unnatural amino acids due to their high selectivity and potential for sustainability.

Design and Optimization of Microbial Cell Factories for Unnatural Amino Acid Production

Microbial cell factories are microorganisms that have been genetically engineered to produce valuable chemicals, including unnatural amino acids. scispace.com The production of long-chain diamines has been achieved in engineered Corynebacterium glutamicum. This organism is a workhorse in the industrial production of proteinogenic amino acids and has been engineered to produce compounds like putrescine and cadaverine. scispace.com

While the direct microbial production of this compound has not been reported, the principles of metabolic engineering could be applied to develop such a process. This would involve identifying or engineering a biosynthetic pathway to the target molecule and optimizing the host organism to maximize production. For instance, pathways for the synthesis of long-chain hydroxy fatty acids in microorganisms could potentially be adapted by introducing aminotransferase enzymes to install the amino groups. nih.gov

Systematic metabolic engineering, which may include high-throughput screening, adaptive laboratory evolution, and omics analysis, has been successfully used to improve the production of branched-chain amino acids and could be applied to the production of this compound. nih.gov

Enzymatic Transformations for Specific Carbon-Carbon Bond Formation and Amination

Enzymes are highly selective catalysts that can be used to perform specific chemical transformations. For the synthesis of this compound, enzymes could be employed for key bond-forming and functional group introduction steps.

Enzymatic tandem aldol addition–transamination reactions have been used to synthesize γ-hydroxy-α-amino acid derivatives. acs.org This approach could be adapted to create the β-amino acid moiety of this compound. For instance, an aldolase (B8822740) could catalyze the condensation of a suitable aldehyde with pyruvate, followed by a transaminase to introduce the amino group.

Reductive amination is a key reaction for the synthesis of amines. youtube.com Biocatalytic reductive amination using engineered enzymes offers a green alternative to chemical methods. An ω-transaminase could potentially be used to introduce the ω-amino group onto a keto-acid precursor of this compound.

| Enzymatic Transformation | Enzyme Class | Potential Role in this compound Synthesis |

| Aldol Addition | Aldolase | Formation of a β-hydroxy acid precursor. |

| Transamination | Transaminase | Introduction of the β- or ω-amino group. |

| Reductive Amination | Reductive Aminase | Direct conversion of a keto group to an amino group. |

Electrocatalytic and Cross-Coupling Protocols for β,ω-Diamino Acid Synthesis

Modern synthetic organic chemistry has seen the emergence of powerful new methods for bond formation, including electrocatalysis and cross-coupling reactions.

While the direct electrocatalytic synthesis of this compound is not established, the electrochemical reduction of dicarboxylic acids to the corresponding aldehydes or alcohols is a known transformation. nanoge.org This could potentially be a step in a longer synthetic sequence where the resulting functional groups are then converted to amines.

Cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds with the aid of a metal catalyst, are a cornerstone of modern synthesis. youtube.com A photoredox-catalyzed radical cross-coupling protocol has been developed for the synthesis of β-amino acid derivatives from N-methyl anilines and α-diazoacetates. rsc.org

A formal β-Mannich reaction has been designed through selective radical-radical cross-couplings, providing a novel pathway to γ-aminoketones. princeton.edu Such strategies, while not directly applied to this compound, demonstrate the potential of radical cross-coupling for the synthesis of amino acid derivatives. Nickel-promoted radical addition of redox-active esters to a chiral glyoxylate-derived sulfinimine has enabled a general synthesis of α-amino acids, showcasing the power of radical cross-coupling in amino acid synthesis. nih.gov

Synthesis of Protected Derivatives and Precursors for this compound

The synthesis of this compound, a non-proteinogenic amino acid, requires a strategic approach to introduce two amino functionalities at specific positions of a seven-carbon chain. The subsequent protection of these amino groups is crucial for the molecule's use in further synthetic applications, such as peptide synthesis. While a direct, established synthetic pathway for this compound is not extensively documented, a plausible multi-step synthetic route can be devised based on well-established organic chemistry reactions. This involves the careful selection of starting materials and a sequence of transformations to build the carbon backbone and introduce the amino groups, followed by the application of suitable protecting groups.

A hypothetical, yet chemically sound, synthetic strategy can be conceptualized in the following stages:

Construction of a C7-backbone with a handle for the 7-amino group.

Introduction of the 3-amino group via a Michael addition.

Conversion of the handle at the 7-position to an amino group.

Orthogonal protection of the 3- and 7-amino groups and the carboxylic acid.

A potential precursor for this synthesis is 2,4-pentadienoate, which can serve as a Michael acceptor to introduce the C3 nitrogen. The synthesis could commence with the conjugate addition of a nitrogen nucleophile to an appropriate α,β-unsaturated ester.

Table 1: Proposed Synthetic Scheme for a Protected this compound Derivative

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Michael Addition | Ethyl hepta-2,6-dienoate | 1. Benzylamine, 2. H+ | Ethyl 3-(benzylamino)hept-6-enoate |

| 2 | Hydroboration-Oxidation | Ethyl 3-(benzylamino)hept-6-enoate | 1. BH3-THF, 2. H2O2, NaOH | Ethyl 3-(benzylamino)-7-hydroxyheptanoate |

| 3 | Azide (B81097) Substitution | Ethyl 3-(benzylamino)-7-hydroxyheptanoate | 1. MsCl, Et3N, 2. NaN3 | Ethyl 7-azido-3-(benzylamino)heptanoate |

| 4 | Reduction of Azide | Ethyl 7-azido-3-(benzylamino)heptanoate | H2, Pd/C | Ethyl 3,7-diaminoheptanoate |

| 5 | N-Terminal Protection | Ethyl 3,7-diaminoheptanoate | Boc2O, Et3N | Ethyl 3-(tert-butoxycarbonylamino)-7-aminoheptanoate |

| 6 | Side-Chain Protection | Ethyl 3-(tert-butoxycarbonylamino)-7-aminoheptanoate | Fmoc-OSu, NaHCO3 | Ethyl 3-(tert-butoxycarbonylamino)-7-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoate |

| 7 | Ester Hydrolysis | Protected Diamino Ester | LiOH, H2O/THF | 3-(tert-butoxycarbonylamino)-7-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid |

The strategic choice of protecting groups is paramount for the utility of this compound as a building block. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed in peptide synthesis due to their orthogonal deprotection conditions. The Boc group is acid-labile, while the Fmoc group is removed under basic conditions. This allows for the selective deprotection of one amino group while the other remains protected, enabling regioselective modifications.

Table 2: Common Protecting Groups for Amino Functions

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H2, Pd/C) | |

| Benzyl | Bn | Hydrogenolysis (H2, Pd/C) |

The synthesis of precursors for this compound can also be approached through the modification of existing long-chain amino acids or by building the carbon chain from smaller fragments. For instance, a derivative of glutamic acid could potentially be elongated, or a precursor could be assembled via aldol-type reactions followed by amination.

The presented synthetic strategy provides a viable, albeit challenging, route to protected this compound derivatives. The key steps, such as the Michael addition for the introduction of the β-amino group and the subsequent functional group transformations, are well-precedented in organic synthesis. The final orthogonally protected product is a valuable building block for the synthesis of complex peptides and other biologically active molecules.

Molecular Mechanics and Molecular Dynamics Simulations of this compound

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer powerful methodologies to explore the dynamic behavior of this compound at an atomic level. These techniques allow for the investigation of its conformational preferences and its interactions within more complex systems.

Conformational Space Exploration and Energy Landscape Analysis

It is anticipated that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the ω-amino group and the carboxylic acid group, leading to a cyclic or pseudo-cyclic structure. The β-amino group can also participate in hydrogen bonding, further influencing the conformational equilibrium. The relative populations of different conformers (e.g., extended vs. folded) are influenced by both these intramolecular interactions and the surrounding solvent environment. In aprotic solvents, intramolecular hydrogen bonds are expected to be more prevalent, whereas in protic solvents, intermolecular hydrogen bonds with the solvent molecules would compete and could favor more extended conformations.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) (Illustrative) | Key Intramolecular Interactions (Hypothesized) |

| Extended | C2-C3-C4-C5 ≈ 180°, C4-C5-C6-C7 ≈ 180° | 0.0 | Minimal intramolecular strain |

| Folded (ω-carboxyl H-bond) | Torsional angles leading to proximity of C1 and C7 | -2.5 | Hydrogen bond between ω-amino group and carboxyl group |

| Folded (β-carboxyl H-bond) | Torsional angles leading to proximity of C1 and C3 | -1.8 | Hydrogen bond between β-amino group and carboxyl group |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated computational studies.

Development and Validation of Specialized Molecular Force Fields for β,ω-Diamino Acids

Standard molecular force fields such as AMBER, CHARMM, and OPLS have been extensively parameterized for the 20 proteinogenic amino acids. nih.gov However, for non-standard amino acids like this compound, these force fields may not accurately capture the nuances of their potential energy surfaces. The presence of a β-amino group and a long flexible chain terminating in another amino group necessitates careful parameterization.

The development of a specialized force field for β,ω-diamino acids would involve a multi-step process. nih.gov First, high-level quantum mechanical (QM) calculations would be performed on this compound and smaller representative fragments to obtain reference data, including optimized geometries, vibrational frequencies, and rotational energy profiles. Subsequently, the parameters of the molecular mechanics force field (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) would be adjusted to reproduce the QM data. nih.gov Validation would then involve running molecular dynamics simulations and comparing the resulting structural and dynamic properties with available experimental data or higher-level computational benchmarks.

Simulation of this compound Integration within Polymeric and Peptidic Architectures

The bifunctional nature of this compound makes it an interesting building block for novel polymers and peptides. Molecular dynamics simulations can provide valuable insights into how the incorporation of this non-standard amino acid affects the structure and dynamics of larger assemblies. For instance, in a peptide chain, the flexible side chain containing the ω-amino group could introduce unique folding patterns or interaction sites.

Simulations can be used to study the formation of secondary structures in homopolymers of this compound or in heteropolymers where it is a component. The ability of the ω-amino group to form cross-links or to be functionalized offers possibilities for creating novel biomaterials with tailored properties. MD simulations can help predict the stability of such structures and their response to different environmental conditions. researchgate.net

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of this compound, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications for Geometric and Electronic Properties

DFT calculations are a powerful tool for accurately determining the geometric and electronic properties of molecules. For this compound, DFT can be used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations can also be used to determine the distribution of electron density and to calculate the molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, which correspond to the sites of nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and positive potential around the hydrogen atoms of the amino and carboxyl groups.

Table 2: Illustrative DFT-Calculated Properties of this compound

| Property | Illustrative Value | Description |

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |

| Total Energy | (Varies with level of theory) | The electronic energy of the molecule at its optimized geometry. |

| C=O Bond Length | ~1.22 Å | Typical double bond length in a carboxylic acid. |

| C-N Bond Length (β-amino) | ~1.47 Å | Typical single bond length between carbon and nitrogen. |

| C-N Bond Length (ω-amino) | ~1.46 Å | Typical single bond length between carbon and nitrogen. |

Note: The data in this table is illustrative and based on general principles of DFT calculations for similar molecules. Specific values would depend on the chosen functional and basis set.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. pnas.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms of the amino groups, as these are the most electron-rich sites. researchgate.net The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid, which is the most electron-deficient site. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity. tandfonline.com

Table 3: Illustrative Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.7 | An indicator of chemical reactivity and stability. pnas.orgnih.gov |

| Ionization Potential (I) | 6.5 | Approximately -EHOMO. |

| Electron Affinity (A) | 0.8 | Approximately -ELUMO. |

| Electronegativity (χ) | 3.65 | (I+A)/2; a measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.85 | (I-A)/2; a measure of resistance to charge transfer. |

Note: The data in this table is illustrative and based on general principles of FMO analysis for similar molecules. Specific values would require dedicated computational studies.

Computational and Theoretical Investigations of Diaminoheptanoic Acid Systems

Theoretical Prediction of Spectroscopic Signatures for Structural Characterization

In the structural elucidation of novel or complex organic molecules like 3,7-diaminoheptanoic acid, experimental spectroscopic data is paramount. However, the interpretation of this data can be significantly enhanced and validated through computational and theoretical methods. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic signatures, offering a theoretical framework to understand and assign experimental spectra. core.ac.ukscielo.brmtu.edu These in silico approaches allow for the generation of theoretical spectra for nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS), which can be compared with experimental results to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. core.ac.ukscielo.br These calculations determine the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons attached to or near the electron-withdrawing amino (-NH₂) and carboxylic acid (-COOH) groups would be expected to resonate at a higher chemical shift (downfield) compared to those in the more alkane-like regions of the carbon chain. Discrepancies between predicted and experimental spectra can often be rationalized by considering solvent effects, conformational averaging, and the specific level of theory and basis set used in the computation. rsc.orgchemicalpapers.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and are intended to be illustrative of what computational predictions would yield. Actual experimental and calculated values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | 10.0 - 12.0 (broad s) | 175.0 - 185.0 |

| C2 (-CH₂) | 2.2 - 2.6 (t) | 35.0 - 45.0 |

| C3 (-CH) | 3.0 - 3.5 (m) | 50.0 - 60.0 |

| C4 (-CH₂) | 1.4 - 1.8 (m) | 20.0 - 30.0 |

| C5 (-CH₂) | 1.3 - 1.7 (m) | 25.0 - 35.0 |

| C6 (-CH₂) | 1.4 - 1.8 (m) | 30.0 - 40.0 |

| C7 (-CH₂) | 2.8 - 3.2 (t) | 40.0 - 50.0 |

| -NH₂ (at C3) | 1.5 - 3.0 (broad s) | - |

| -NH₂ (at C7) | 1.5 - 3.0 (broad s) | - |

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides crucial information about the functional groups present in a molecule. nih.gov Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netresearchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies.

For this compound, key predicted vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the IR spectrum. core.ac.uk

C=O stretching of the carboxylic acid, which is expected to be a strong absorption. core.ac.uk

N-H stretching of the primary amine groups.

C-H stretching of the aliphatic chain. osti.gov

N-H bending (scissoring) vibrations.

C-N stretching vibrations.

Raman spectroscopy provides complementary information, with non-polar bonds often yielding stronger signals than in IR spectroscopy. nih.gov Theoretical predictions of both IR and Raman spectra can aid in the unambiguous assignment of complex experimental spectra where bands may overlap. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical frequency ranges for the respective functional groups and are intended to be illustrative.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Weak |

| N-H Stretch (Amine) | 3500 - 3300 | Medium | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium-Strong | Strong |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong | Medium |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong | Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Weak |

| C-N Stretch | 1250 - 1020 | Medium | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. nih.gov Predicting the fragmentation patterns of a molecule in silico is a complex task but is becoming increasingly feasible with the development of sophisticated algorithms and machine learning approaches. nih.govbiorxiv.orgarxiv.org

For this compound, computational methods can predict plausible fragmentation pathways under specific ionization conditions (e.g., electrospray ionization - ESI). Common fragmentation reactions for amino acids include the neutral loss of small molecules. researchgate.net For this compound, key predicted fragmentation events would likely involve:

Loss of water (H₂O) from the carboxylic acid group.

Loss of ammonia (B1221849) (NH₃) from one of the amine groups.

Decarboxylation (loss of CO₂).

Cleavage of the carbon-carbon bonds along the heptanoic acid backbone, leading to a series of fragment ions.

A study on the fragmentation of α,ω-diamino acids showed that the primary neutral loss is often either ammonia or water. researchgate.net For protonated 2,7-diaminoheptanoic acid, a secondary loss of water and carbon monoxide was observed. researchgate.net These computational predictions are invaluable for interpreting complex tandem mass spectrometry (MS/MS) data and confirming the identity of a compound in a complex mixture. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺) (Note: Based on the molecular formula C₇H₁₆N₂O₂ with a molecular weight of 160.21 g/mol . nih.govnih.gov The precursor ion [M+H]⁺ would have an m/z of approximately 161.13.)

| Fragment Ion Description | Plausible Neutral Loss | Predicted m/z of Fragment |

| [M+H - H₂O]⁺ | H₂O | 143.12 |

| [M+H - NH₃]⁺ | NH₃ | 144.10 |

| [M+H - HCOOH]⁺ | Formic Acid | 115.11 |

| [M+H - H₂O - CO]⁺ | H₂O, CO | 115.09 |

| Iminium ion from C7 cleavage | C₆H₁₃NO₂ | 84.08 |

Applications of 3,7 Diaminoheptanoic Acid in Contemporary Chemical Biology Research

Rational Design of Peptides and Peptidomimetics Incorporating 3,7-Diaminoheptanoic Acid

The incorporation of unnatural amino acids is a cornerstone of modern peptide design, aiming to create molecules with enhanced therapeutic properties or novel functionalities. nih.govresearchgate.net this compound offers a unique combination of a beta-amino acid backbone and a functionalizable side chain, making it a compelling candidate for the rational design of peptides and peptidomimetics.

The integration of beta-amino acids like this compound into peptide sequences can profoundly influence their three-dimensional structure. Unlike alpha-peptides, which commonly form structures like alpha-helices and beta-sheets, peptides containing beta-amino acids can adopt unique, well-defined secondary structures, often referred to as foldamers. The longer backbone of a beta-amino acid introduces an additional level of conformational flexibility, yet when incorporated into a sequence, it can enforce specific dihedral angle constraints that lead to predictable and stable folding patterns.

The presence of this compound can be used to induce turns or introduce kinks in alpha-helical structures, thereby modulating the folding pathways of a peptide. nih.gov The increased length of the side chain and the beta-amino acid nature can disrupt canonical hydrogen-bonding networks that stabilize alpha-helices, while promoting new local conformations. libretexts.org This allows for the precise engineering of peptide topology, which is critical for receptor binding and biological activity.

| Amino Acid Type | Predicted Effect on an Alpha-Helical Peptide | Rationale |

| Alanine (alpha-amino acid) | Helix Stabilizing | High intrinsic helical propensity, fits well within the standard i to i+4 hydrogen bonding pattern. |

| Glycine (alpha-amino acid) | Helix Destabilizing / Turn Inducing | High conformational flexibility due to the lack of a side chain, which entropically disfavors the rigid helical conformation. |

| This compound (beta-amino acid) | Helix Disrupting / Turn Inducing | The beta-amino acid backbone disrupts the i to i+4 hydrogen bonding pattern of alpha-helices. The flexible four-carbon linker in the side chain can further influence local conformation. |

This table presents predicted effects based on the general principles of peptide secondary structure.

A major hurdle for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. benthamscience.com The incorporation of non-natural amino acids is a well-established strategy to overcome this limitation. nih.govmdpi.comnih.gov Peptides containing this compound are expected to exhibit significantly enhanced resistance to enzymatic proteolysis. Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-alpha-amino acids. The altered backbone geometry of a beta-amino acid at the cleavage site prevents the peptide from fitting into the enzyme's active site, thereby inhibiting degradation. researchgate.net This increased stability leads to a longer in vivo half-life and prolonged functional activity of the peptidic construct. mdpi.com

Furthermore, the distal amino group on the side chain of this compound can be used as an anchor point for other stability-enhancing modifications, such as PEGylation or lipidation, without interfering with the peptide's primary interaction domain.

Probing Biological Systems with this compound Conjugates

The dual functionality of this compound—one amine for peptide bond formation and a second, free amine on the side chain—makes it an ideal component for creating sophisticated molecular probes. researchgate.net This allows for the precise installation of reporting or capturing moieties onto a peptide scaffold.

The site-specific incorporation of this compound into a peptide sequence enables the precise attachment of various probes to the distal amino group of its side chain. nih.gov This approach is superior to traditional methods that label reactive residues like lysine (B10760008) or cysteine, which may be present multiple times in a sequence or located in functionally critical regions.

Using standard amine-reactive chemistry, a wide array of spectroscopic probes (e.g., fluorophores) and affinity tags (e.g., biotin) can be conjugated to the side chain of an incorporated this compound residue. thermofisher.com This allows for the creation of tools for fluorescence microscopy, flow cytometry, and affinity pull-down experiments to study peptide localization, trafficking, and interaction partners. Moreover, the distal amine can be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing for subsequent labeling via click chemistry reactions. biorxiv.orgrsc.org This two-step strategy provides flexibility and allows for labeling in complex biological environments where the initial conjugation chemistry might not be suitable. cam.ac.uk

| Probe Type | Example Probe | Conjugation Chemistry | Application |

| Spectroscopic Probe | Fluorescein isothiocyanate (FITC) | Isothiocyanate reacts with the primary amine to form a thiourea (B124793) bond. | Fluorescence Microscopy, FRET |

| Spectroscopic Probe | Cyanine Dyes (e.g., Cy5-NHS ester) | N-Hydroxysuccinimide (NHS) ester reacts with the primary amine to form a stable amide bond. | Live-cell Imaging, Super-resolution Microscopy |

| Affinity Probe | Biotin-NHS ester | NHS ester reacts with the primary amine to form a stable amide bond. | Affinity Purification, Western Blot Detection |

| Bioorthogonal Handle | Azido-NHS ester | NHS ester reacts with the primary amine to introduce an azide group. | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). biorxiv.org |

This table illustrates potential probes that can be attached to the distal amino group of this compound using established bioconjugation methods.

To study dynamic cellular processes, it is often necessary to control the activity of a probe in both space and time. nih.gov The side chain of this compound can be functionalized with photoactivatable or chemically cleavable moieties to create "caged" probes. wikipedia.org

A photoactivatable probe is initially inert but can be activated by light of a specific wavelength. nih.govtocris.com For example, a diazirine-containing group can be attached to the distal amine of this compound. biorxiv.org Upon UV irradiation, the diazirine forms a highly reactive carbene that can covalently crosslink the peptide to nearby interacting proteins, allowing for the capture of transient interactions at a precise moment. tocris.comthermofisher.com Similarly, a photolabile "caging" group can be used to block the function of a peptide, which can then be released at a specific time and location within a cell or tissue using focused light. wikipedia.org

| Moiety Type | Example Group | Activation/Cleavage | Purpose |

| Photoactivatable | Diazirine | UV Light (e.g., ~365 nm) | Covalent cross-linking to interacting biomolecules. biorxiv.org |

| Photoactivatable | Benzophenone | UV Light (e.g., ~350 nm) | Photo-affinity labeling and cross-linking. |

| Chemically Cleavable | Disulfide Bond | Reducing agents (e.g., DTT, TCEP) | Release of a conjugated cargo in a reducing environment (e.g., cytosol). |

| Photocleavable (Caged) | o-Nitrobenzyl | UV Light (e.g., ~365 nm) | Spatiotemporal release of the active peptide or a conjugated molecule. |

This table provides examples of functional moieties that could be used to develop advanced probes based on the this compound scaffold.

Investigating Protein Function and Post-Translational Modification Mimicry

Post-translational modifications (PTMs) are critical for regulating almost all aspects of protein function, including signaling, localization, and stability. thermofisher.com Studying the effects of specific PTMs can be challenging due to the dynamic and often substoichiometric nature of these modifications in cells. Unnatural amino acids can be designed to mimic PTMs, providing a powerful tool to investigate their functional consequences. nih.govrsc.org

This compound is an excellent candidate for mimicking certain PTMs, particularly those occurring on lysine residues. For instance, by acetylating the distal amino group of this compound prior to its incorporation into a synthetic peptide, one can create a stable mimic of acetylated lysine. nih.gov Unlike natural acetyl-lysine, which can be removed by deacetylases, this mimic is permanent, allowing researchers to study the specific structural and functional consequences of acetylation at a particular site without the complication of enzymatic removal. researchgate.net This approach can be extended to mimic other lysine modifications, such as methylation or ubiquitination (by attaching a small ubiquitin-like moiety), thereby helping to decipher the complex language of the PTM code. nih.gov

Elucidating Enzyme Substrate Specificity and Catalytic Mechanisms

The precise recognition of a substrate by an enzyme is fundamental to its catalytic function. Non-natural amino acids like this compound are instrumental in probing the structural and chemical determinants of this specificity. By substituting the natural substrate with a synthetic analog, researchers can systematically assess the contributions of different functional groups and the spatial arrangement of the substrate to the catalytic process.

One notable application of a stereoisomer, 2,7-diaminoheptanoic acid, is in the study of F1-ATPase, a molecular motor protein essential for ATP synthesis. In a key study, this lysine analogue was substituted for a catalytically critical arginine residue (the "Arg finger"). This research aimed to differentiate between the importance of the side-chain length and the chemical properties of the terminal guanidinium (B1211019) group in arginine's catalytic role. The findings revealed that merely matching the side-chain length is not sufficient for efficient ATP hydrolysis, underscoring the critical role of the guanidinium group's specific chemical properties in the catalytic mechanism.

Furthermore, commercial sources indicate that β-homolysine, another name for this compound, can function as a substrate analog for lysine decarboxylases, where it acts as a competitive inhibitor. vulcanchem.com This inhibitory action highlights its utility in studying enzymes that specifically recognize and process lysine.

Studies on other enzymes, such as lysine N6-hydroxylase, have investigated substrate specificity by using various amino acids with different side-chain lengths. Research has shown that this enzyme hydroxylates L-lysine and its derivatives that have a similar side-chain length. nih.gov In contrast, ornithine, which is a shorter homolog of lysine, was not hydroxylated and did not influence the enzyme's activity. nih.gov This demonstrates the significance of the side-chain length for substrate recognition and catalysis, a parameter that can be systematically explored using analogs like this compound.

The following table summarizes key findings from studies utilizing diaminoheptanoic acid analogs to probe enzyme mechanisms.

| Enzyme Studied | Analog Used | Key Finding |

| F1-ATPase | 2,7-diaminoheptanoic acid | The chemical properties of the terminal group, not just side-chain length, are crucial for catalysis. |

| Lysine Decarboxylases | (S)-3,7-diaminoheptanoic acid (β-homolysine) | Acts as a competitive inhibitor, demonstrating its utility as a substrate analog. vulcanchem.com |

| Lysine N6-hydroxylase | Lysine derivatives of varying lengths | Substrate specificity is highly dependent on the side-chain length. nih.gov |

Synthetic Analogs for Mimicking and Understanding Endogenous Modifications

Post-translational modifications (PTMs) of proteins, such as acetylation and methylation of lysine residues, are critical regulatory mechanisms in a vast array of cellular processes. nih.govnih.gov These modifications can alter a protein's function, localization, and interactions. nih.gov The study of PTMs is often complicated by their dynamic nature and the challenge of producing homogeneously modified proteins. Synthetic amino acid analogs that mimic these modifications are therefore powerful tools in chemical biology. nih.gov

The incorporation of (S)-2,7-diaminoheptanoic acid into peptides can alter their conformation, stability, and interaction with biological targets. ontosight.ai This can lead to peptides with enhanced resistance to breakdown by proteases or with a stronger affinity for specific receptors, which is valuable in therapeutic design. ontosight.ai

While specific research detailing the use of this compound to directly mimic a common PTM like acetylation is not abundant, the principle is well-established with other lysine analogs. For instance, to study the effects of lysine acetylation, researchers often use mimics because acetylated lysine is neutral, unlike the positively charged lysine. Creating proteins with site-specific acetylation can be challenging, so non-hydrolyzable mimics are sought. Other amino acids, such as glutamine or those containing a triazole group, have been used to simulate acetyllysine. researchgate.net The development of synthetic strategies to incorporate such mimics into proteins allows for a detailed investigation of the structural and functional consequences of specific PTMs. researchgate.net

The general approach involves synthesizing peptides where a specific lysine residue is replaced by an analog like this compound or a derivative thereof. These synthetic peptides can then be used to study the binding interactions with "reader" proteins (proteins that recognize specific PTMs) or as substrates for "writer" (modifying) and "eraser" (demodifying) enzymes. nih.govoncotarget.com This allows for a controlled examination of how the modification, or its mimic, influences biological pathways.

The table below outlines the properties of this compound, making it a candidate for such studies.

| Property | Value |

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | This compound |

Future Perspectives and Interdisciplinary Research Directions for 3,7 Diaminoheptanoic Acid

High-Throughput Synthesis and Combinatorial Library Generation of 3,7-Diaminoheptanoic Acid Analogs

The future development of this compound as a versatile building block hinges on the ability to rapidly synthesize and screen a multitude of its analogs. High-throughput synthesis (HTS) and the generation of combinatorial libraries are central to this endeavor, allowing for the efficient exploration of chemical space to identify compounds with desired properties. novalix.com

High-Throughput Experimentation (HTE): Before generating large libraries, reaction conditions must be optimized. HTE platforms, often utilizing 96-well plates, enable the rapid screening of various catalysts, solvents, and temperatures to find the most efficient synthetic routes for creating derivatives of this compound. novalix.com This is crucial for overcoming potential synthetic challenges associated with this non-standard building block.

Combinatorial Library Synthesis: The core of this approach is the systematic and repetitive linkage of various building blocks to generate a large array of structurally diverse molecules. nih.gov For this compound analogs, this would involve modifying its core structure or using it as a scaffold in peptide synthesis. Key techniques include:

Solid-Phase Peptide Synthesis (SPPS): This is a foundational technique for building peptides on a solid resin support. nih.govamericanpeptidesociety.org It is well-suited for incorporating amino acid analogs that might be incompatible with cellular machinery. nih.gov For this compound, this would allow its precise placement within a peptide chain.

Split-Pool Synthesis: This powerful method allows for the creation of enormous "one-bead-one-compound" libraries. wikipedia.org In this process, a solid support resin is divided into portions, a unique building block is coupled to each, and then all portions are pooled back together. wikipedia.org By repeating this cycle, millions of unique peptide sequences containing this compound or its derivatives can be generated simultaneously. americanpeptidesociety.orgwikipedia.org

Parallel Synthesis: This method involves synthesizing compounds in parallel arrays of physically separate reaction vessels. novalix.com While it generates smaller libraries than the split-pool method, each compound's identity is known from its location, simplifying the screening process. nih.gov This would be ideal for creating focused libraries of 20-50 molecules based on the this compound scaffold for initial structure-activity relationship (SAR) studies. novalix.com

Research into the solid-phase synthesis of cyclic guanidines from orthogonally protected diamino acids demonstrates a tangible application of these principles. acs.org In this work, diamino acids were used to generate complex cyclic structures, a strategy that could be directly adapted for this compound to create novel peptidomimetics. acs.org

| Synthesis Technique | Principle | Typical Library Size | Key Advantage for this compound Analogs |

|---|---|---|---|

| Split-Pool Synthesis | Resin is split, coupled with different building blocks, and then pooled in each cycle. wikipedia.org | Millions | Maximizes molecular diversity to explore a vast chemical space for novel functions. nih.gov |

| Parallel Synthesis | Simultaneous synthesis of individual compounds in separate wells or reactors. novalix.com | Tens to Hundreds | Generates a focused library of pure, characterized compounds for rapid SAR confirmation. novalix.com |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing chain on a solid support. nih.govamericanpeptidesociety.org | Variable | Enables precise, site-specific incorporation of the analog into a defined peptide sequence. nih.gov |

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis Optimization

Predictive Design and Sequence Optimization: The chemical space of peptides is vast; for a peptide of length n using only the 20 canonical amino acids, there are 20^n possible sequences. nih.govacs.org Incorporating non-canonical amino acids like this compound expands this space exponentially. ML models can navigate this complexity.

Generative Models: AI platforms, analogous to language models like DALL-E 2, can now generate novel amino acid sequences that fold into desired three-dimensional structures. mit.edu Tools like PepINVENT are specifically designed to generate novel peptides and can navigate the space of both natural and non-natural amino acids, making them ideal for designing new molecules around a this compound core. nih.gov

Property Prediction: Before synthesis, it is crucial to predict the properties of a novel amino acid. ML algorithms can estimate the physicochemical properties (e.g., hydrophobicity, polarity) of ncAAs based on their chemical structure, which is vital for designing functional proteins. mdpi.comacs.org This would allow researchers to computationally screen potential this compound analogs for desired characteristics.

Synthesis Optimization: The chemical synthesis of peptides is a complex process where efficiency can be impacted by sequence-dependent events. nih.govacs.orgmit.edu

Reaction Outcome Prediction: Deep learning models can be trained on large datasets from automated peptide synthesizers to predict reaction yields and identify potential issues like aggregation for specific sequences. nih.govacs.org This predictive power allows for the in silico optimization of synthesis protocols, saving time and resources, which is especially valuable when working with a novel and potentially expensive building block like a this compound derivative. nih.gov

Catalyst and Pathway Design: ML workflows are being developed to identify and optimize peptide catalysts for specific chemical reactions. acs.org This same approach could be used to design enzymatic pathways or optimize chemical synthesis routes for producing this compound and its analogs efficiently.

| AI/ML Application | Example Tool/Approach | Function | Relevance to this compound |

|---|---|---|---|

| De Novo Peptide Design | PepINVENT, Generative Models | Generates novel peptide sequences, including those with non-natural amino acids. mit.edunih.gov | Could design novel peptides incorporating this compound with specific target properties. |

| Synthesis Optimization | Deep Learning on Synthesis Data | Predicts reaction yields and sequence-dependent problems to optimize synthesis protocols. nih.govacs.org | Improves the efficiency and success rate of synthesizing peptides containing the novel acid. |

| Property Prediction | AAindexNC, MD-Derived Features | Estimates physicochemical properties of non-canonical amino acids. mdpi.comacs.org | Allows for the computational pre-screening of analogs to prioritize promising candidates for synthesis. |

| Structure Prediction | AlphaFold2, RareFold | Predicts the 3D structure of proteins from their amino acid sequence, including some ncAAs. pharmasalmanac.combiorxiv.org | Helps visualize how incorporating this compound would affect the final protein fold and function. |

Expanding the Scope of Biological Systems for this compound Integration and Functionalization

A frontier in synthetic biology is the expansion of the genetic code to incorporate ncAAs directly into proteins within living cells. nih.govnih.govrsc.org This allows for the production of proteins with "new-to-nature" functionalities that would be difficult to achieve through chemical synthesis alone. acs.org Integrating this compound into biological systems could unlock novel therapeutic and biotechnological applications.

Methods for In Vivo Incorporation: The ribosomal machinery must be engineered to recognize and incorporate a new amino acid. The primary methods to achieve this are:

Genetic Code Expansion (GCE): This technique "hijacks" a codon, typically the amber stop codon (UAG), and reassigns it to an ncAA. nih.govportlandpress.com This requires an orthogonal translation system (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically charges the ncAA onto its cognate, engineered transfer RNA (tRNA). nih.govplos.org This aaRS/tRNA pair must be "orthogonal," meaning it does not interact with any of the cell's native amino acids or tRNAs. nih.gov Developing an OTS for this compound would enable its precise, site-specific incorporation into any target protein.

Selective Pressure Incorporation (SPI): This method exploits the natural promiscuity of some native aaRS enzymes. frontiersin.org In an auxotrophic host strain (unable to synthesize a specific canonical amino acid), the cell is starved of that amino acid and "fed" a structural analog. portlandpress.comfrontiersin.org The native machinery then incorporates the analog into proteins at the positions of the canonical amino acid. This could potentially be used to incorporate a this compound analog that is structurally similar to a natural amino acid like lysine (B10760008).

Advanced Biological Integration:

Genomically Recoded Organisms (GROs): A more radical approach involves creating organisms where all instances of a specific codon (e.g., UAG) are removed from the genome. nih.gov This codon is then free to be exclusively reassigned to an ncAA. By introducing TAG codons into essential genes, scientists have created synthetic auxotrophs that are dependent on an ncAA for survival, representing the ultimate biological containment and integration strategy. nih.gov

Biosynthetic Pathway Engineering: While chemical synthesis is viable, engineering microorganisms to produce this compound from simple feedstocks is a long-term goal. google.com Recent work on the bioproduction of 1,6-hexamethylenediamine from L-lysine, which involves a 2,7-diaminoheptanoic acid intermediate, demonstrates that such pathways are feasible. researchgate.net Optimizing these enzymatic steps could lead to a sustainable source of this valuable building block.

The functionalization of proteins with ncAAs has already been used to attach fluorescent probes, improve catalytic activity, and create novel protein-drug conjugates. researchgate.net By integrating this compound, its two reactive amine groups could serve as handles for creating unique protein crosslinks, attaching multiple payloads, or forming novel structural motifs within a protein scaffold.

| Integration Method | Mechanism | Precision | Potential Application for this compound |

|---|---|---|---|

| Genetic Code Expansion (GCE) | Uses an engineered, orthogonal aaRS/tRNA pair to read a reassigned codon (e.g., UAG). nih.govnih.gov | Site-specific | Precise placement within a protein to act as a specific cross-linking or functionalization point. |

| Selective Pressure Incorporation (SPI) | Exploits native aaRS promiscuity in an auxotrophic host fed with an ncAA analog. frontiersin.org | Residue-specific | Global replacement of a canonical amino acid (e.g., lysine) to broadly alter protein properties like stability. |

| Genomically Recoded Organism (GRO) | Uses a host with a codon completely removed and reassigned to an ncAA. nih.gov | Site-specific | Creation of organisms whose essential proteins depend on this compound, for biocontainment and novel biomaterials. |

| Biosynthesis Engineering | Creates or optimizes metabolic pathways in microbes to produce the compound. researchgate.net | N/A (Production) | Sustainable, large-scale production of this compound as a raw material. |

Q & A

Q. What are the primary synthetic strategies for 3,7-diaminoheptanoic acid, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution reactions using α,ω-diamino acid precursors. A key method involves halogenation or substitution of leaving groups (e.g., azide, phenoxy) on a linear carbon chain, followed by deprotection of amino groups. Orthogonal protection strategies (e.g., Boc/Cbz for amino termini) are critical to avoid side reactions. Reaction conditions such as pH, temperature (typically 25–60°C), and solvent polarity significantly impact yield and purity. For example, Fabbrica Italiana Sintetici’s process uses L-lysine analogs and optimizes leaving-group selection to achieve scalable synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for assessing purity, while amino acid profiling via ion-exchange chromatography confirms structural integrity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are indispensable for verifying molecular weight (e.g., monoisotopic mass ≈ 188.18 g/mol) and stereochemistry. For example, Table 3 in Eurasian Chemico-Technological Journal illustrates yield validation using elemental analysis and spectral data .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound’s stability depends on protonation states of its amino and carboxyl groups. Under acidic conditions (pH < 3), the carboxyl group remains protonated, reducing solubility. At neutral to alkaline pH (7–9), both amino groups may deprotonate, increasing reactivity but risking racemization. Buffered solutions (e.g., phosphate, pH 7.4) are recommended for long-term storage, with stability assessed via accelerated degradation studies using HPLC .

Advanced Research Questions

Q. What methodologies optimize enantiomeric purity in this compound synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-mediated cross-coupling) can enhance stereocontrol. Advanced protection-deprotection cycles (e.g., Fmoc for transient amino group masking) minimize racemization. Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) is also effective. Comparative studies using circular dichroism (CD) and X-ray crystallography are critical for validating enantiopurity .

Q. How can this compound be applied in peptide-based drug development?

The diamino structure enables dual functionalization for peptide conjugation (e.g., linking fluorophores or targeting moieties). For instance, Thermo Scientific’s protocol for amino acid derivatives uses 7-phenylheptanoic acid analogs to enhance lipophilicity and bioavailability . Researchers should employ solid-phase peptide synthesis (SPPS) with orthogonal protection, followed by bioactivity assays (e.g., SPR for binding affinity) to evaluate therapeutic potential.

Q. How should researchers address contradictory data in metabolic or degradation studies of this compound?

Discrepancies may arise from varying analytical conditions (e.g., column type in HPLC) or incomplete metabolite identification. To resolve this:

- Perform high-resolution mass spectrometry (HR-MS/MS) for fragment ion matching.

- Use isotopic labeling (e.g., ¹³C) to track metabolic pathways.

- Cross-validate findings with in vitro microsomal assays (e.g., rat liver S9 fractions) and computational modeling (e.g., QSPR) .

Methodological Notes

- Data Validation : Always replicate experiments under controlled conditions (e.g., NIST-certified reference materials) and use statistical tools (e.g., ANOVA for yield comparisons) .

- Ethical Compliance : For in vivo studies, adhere to protocols for human/animal subject research, including IRB approvals and participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.